![molecular formula C23H19N3O4S B3505465 (3-Quinoxalin-2-ylphenyl) 4-(dimethylsulfamoyl)benzoate](/img/structure/B3505465.png)
(3-Quinoxalin-2-ylphenyl) 4-(dimethylsulfamoyl)benzoate
Overview
Description
(3-Quinoxalin-2-ylphenyl) 4-(dimethylsulfamoyl)benzoate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of (3-Quinoxalin-2-ylphenyl) 4-(dimethylsulfamoyl)benzoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-nitroaniline with benzil to form quinoxaline, followed by further functionalization to introduce the phenyl and dimethylsulfamoyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but with enhanced efficiency and scalability. Green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
(3-Quinoxalin-2-ylphenyl) 4-(dimethylsulfamoyl)benzoate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted quinoxaline derivatives with potential biological activities .
Scientific Research Applications
(3-Quinoxalin-2-ylphenyl) 4-(dimethylsulfamoyl)benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-Quinoxalin-2-ylphenyl) 4-(dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s quinoxaline core is known to interact with DNA and proteins, potentially disrupting cellular functions and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
(3-Quinoxalin-2-ylphenyl) 4-(dimethylsulfamoyl)benzoate can be compared with other quinoxaline derivatives, such as:
Quinoxaline N-oxides: These compounds have similar biological activities but differ in their oxidation state and specific functional groups.
Quinazoline derivatives: These compounds share a similar nitrogen-containing heterocyclic structure but have different pharmacological properties and applications.
Pyrroloquinoxalines: These compounds are structurally related but have additional fused rings, leading to distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .
Properties
IUPAC Name |
(3-quinoxalin-2-ylphenyl) 4-(dimethylsulfamoyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-26(2)31(28,29)19-12-10-16(11-13-19)23(27)30-18-7-5-6-17(14-18)22-15-24-20-8-3-4-9-21(20)25-22/h3-15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSOSDOFQYMDSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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